molecular formula C18H16O4S B2897705 Naphthalen-2-yl 4-ethoxybenzenesulfonate CAS No. 326885-42-1

Naphthalen-2-yl 4-ethoxybenzenesulfonate

Cat. No.: B2897705
CAS No.: 326885-42-1
M. Wt: 328.38
InChI Key: OVUCZZYNAQJXNR-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 4-ethoxybenzenesulfonate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system fused with a benzenesulfonate group, which is further substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 4-ethoxybenzenesulfonate typically involves the reaction of naphthalen-2-ol with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Naphthalen-2-ol+4-ethoxybenzenesulfonyl chlorideNaphthalen-2-yl 4-ethoxybenzenesulfonate+HCl\text{Naphthalen-2-ol} + \text{4-ethoxybenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Naphthalen-2-ol+4-ethoxybenzenesulfonyl chloride→Naphthalen-2-yl 4-ethoxybenzenesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 4-ethoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Sulfonic acids or sulfides

    Substitution: Various substituted naphthalenes depending on the nucleophile used

Scientific Research Applications

Naphthalen-2-yl 4-ethoxybenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 4-ethoxybenzenesulfonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-yl 4-ethoxybenzenesulfonate
  • Naphthalen-2-yl 4-methoxybenzenesulfonate
  • Naphthalen-2-yl 4-ethoxybenzoate

Uniqueness

Naphthalen-2-yl 4-ethoxybenzenesulfonate is unique due to the specific positioning of the ethoxy group and the sulfonate group on the naphthalene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

naphthalen-2-yl 4-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4S/c1-2-21-16-9-11-18(12-10-16)23(19,20)22-17-8-7-14-5-3-4-6-15(14)13-17/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUCZZYNAQJXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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